(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
Overview
Description
“(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of tertiary butyl esters, such as “this compound”, has been developed using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of the tert-butoxycarbonyl group, a component of the compound, has the formula C5H9O2 . It has an average mass of 101.12376 and a monoisotopic mass of 101.06025 .Chemical Reactions Analysis
The tert-butoxycarbonyl group acts as a protecting group in chemical reactions . It is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction . The reduction of carbonyl compounds, specifically aldehydes and ketones, can be achieved using sodium tetrahydridoborate (sodium borohydride) as the reducing agent .Physical and Chemical Properties Analysis
The physical and chemical properties of the tert-butoxycarbonyl group include its formula (C5H9O2), net charge (0), average mass (101.12376), and monoisotopic mass (101.06025) .Scientific Research Applications
Synthesis of Complex Molecules
This compound has been utilized in the synthesis of pipecolic acid derivatives, showcasing its role as a building block in constructing complex molecular structures. The vinylfluoro group, for instance, has been shown to act as an acetonyl cation equivalent under acidic conditions, enabling the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives (Purkayastha et al., 2010). Such derivatives are important in medicinal chemistry and drug design due to their biological activities.
Liquid- and Solid-Phase Synthesis
Its utility extends to the convenient liquid- and solid-phase synthesis of quinoxalines from (E)-3-Diazenylbut-2-enes, illustrating its versatility in facilitating reactions in different phases (Attanasi et al., 2001). Quinoxalines are crucial heterocyclic compounds with various pharmacological properties.
Dipeptide Mimics
The compound has also found application in the synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids, serving as rigid dipeptide mimics (Rao et al., 2007). These mimics are valuable in the study of peptide conformation-activity relationships, offering insights into peptide structure and function.
Stereoselective Syntheses
Moreover, its derivatives have been used in the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating its importance in achieving stereochemical control in organic synthesis (Boev et al., 2015). Stereochemistry is critical in the development of pharmaceuticals, as the biological activity of drugs can be highly stereo-dependent.
Mechanism of Action
Future Directions
The future directions in the research and application of “(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid” could involve the development of more efficient and sustainable methods for its synthesis . Additionally, further studies could explore its potential applications in synthetic organic chemistry .
Properties
IUPAC Name |
(3S,6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCMQIKRCZLVQN-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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